D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride
Brand Name: Vulcanchem
CAS No.: 56724-21-1
VCID: VC21091902
InChI: InChI=1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H/t9-,10-;/m1./s1
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl
Molecular Formula: C10H16ClNO4S
Molecular Weight: 281.76 g/mol

D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride

CAS No.: 56724-21-1

Cat. No.: VC21091902

Molecular Formula: C10H16ClNO4S

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride - 56724-21-1

Specification

CAS No. 56724-21-1
Molecular Formula C10H16ClNO4S
Molecular Weight 281.76 g/mol
IUPAC Name (1R,2R)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride
Standard InChI InChI=1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H/t9-,10-;/m1./s1
Standard InChI Key LDWKRIYCDUIKKD-DHTOPLTISA-N
Isomeric SMILES CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O.Cl
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl

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